molecular formula C10H12N2O3S B3029184 N-(p-aminosulfonylphenyl)methacrylamide CAS No. 56992-87-1

N-(p-aminosulfonylphenyl)methacrylamide

Cat. No. B3029184
CAS RN: 56992-87-1
M. Wt: 240.28 g/mol
InChI Key: NQRAOOGLFRBSHM-UHFFFAOYSA-N
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Patent
US07189015B2

Procedure details

Into a 500 ml-volume three-necked flask equipped with a stirrer, a condenser tube and a dropping funnel were charged 31.0 g (0.36 mol) of methacrylic acid, 39.1 g (0.36 mol) of ethyl chloroformate and 200 ml of acetonitrile, and the resulting mixture was stirred under cooling in an ice water bath. To the mixture, 36.4 g (0.36 mol) of triethylamine was added dropwise through the dropping funnel over a period of about one hour. After the completion of the dropwise addition, the ice water bath was removed, and the mixture was stirred at room temperature for 30 minutes. To the reaction mixture was added 51.7 g (0.30 mol) of p-aminobenzenesulfonamide, and the resulting mixture was stirred for one hour while heating to 70° C. on an oil bath. After the completion of the reaction, the reaction mixture was poured into one liter of water while stirring the water, and the resulting mixture was stirred for 30 minutes. The mixture was filtered to collect deposit and the deposit was made into a slurry with 500 ml of water. The slurry was filtered and the resulting solid was dried to obtain a white solid of N-(p-aminosulfonylphenyl)methacrylamide (yield: 46.9 g).
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
39.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
36.4 g
Type
reactant
Reaction Step Two
Quantity
51.7 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=O)[C:2]([CH3:4])=[CH2:3].ClC(OCC)=O.C(N(CC)CC)C.[NH2:20][C:21]1[CH:26]=[CH:25][C:24]([S:27]([NH2:30])(=[O:29])=[O:28])=[CH:23][CH:22]=1>O.C(#N)C>[NH2:30][S:27]([C:24]1[CH:23]=[CH:22][C:21]([NH:20][C:1](=[O:6])[C:2]([CH3:4])=[CH2:3])=[CH:26][CH:25]=1)(=[O:28])=[O:29]

Inputs

Step One
Name
Quantity
31 g
Type
reactant
Smiles
C(C(=C)C)(=O)O
Name
Quantity
39.1 g
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
36.4 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
51.7 g
Type
reactant
Smiles
NC1=CC=C(C=C1)S(=O)(=O)N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 500 ml-volume three-necked flask equipped with a stirrer, a condenser tube and a dropping funnel
TEMPERATURE
Type
TEMPERATURE
Details
under cooling in an ice water bath
ADDITION
Type
ADDITION
Details
After the completion of the dropwise addition
CUSTOM
Type
CUSTOM
Details
the ice water bath was removed
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
to collect deposit
FILTRATION
Type
FILTRATION
Details
The slurry was filtered
CUSTOM
Type
CUSTOM
Details
the resulting solid was dried

Outcomes

Product
Name
Type
product
Smiles
NS(=O)(=O)C1=CC=C(C=C1)NC(C(=C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 46.9 g
YIELD: CALCULATEDPERCENTYIELD 65.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.